![molecular formula C12H8ClNO6 B3156605 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid CAS No. 832740-21-3](/img/structure/B3156605.png)
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid
Overview
Description
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid is a chemical compound with the molecular weight of 297.65 . The IUPAC name for this compound is 5-[(2-chloro-4-nitrophenoxy)methyl]-2-furoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClNO6/c13-9-5-7(14(17)18)1-3-10(9)19-6-8-2-4-11(20-8)12(15)16/h1-5H,6H2,(H,15,16) . This indicates the presence of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 6 oxygen atoms in the molecule.Scientific Research Applications
Synthesis and Properties : Padwa et al. (1997) discussed the Diels−Alder reaction of 2-amino-substituted furans, highlighting the high regioselectivity and the formation of polysubstituted anilines, which are useful in organic synthesis (Padwa et al., 1997).
Thermodynamic Properties : Sobechko et al. (2019) studied the thermodynamic properties of 2-methyl-5-arylfuran-3 carboxylic acids chlorine derivatives, providing insight into their solubility and enthalpy of fusion, which is important for their application in various solvents (Sobechko et al., 2019).
Antimycobacterial Properties : Mori et al. (2022) analyzed a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, one of the potent candidates in a series of new antimycobacterial agents (Mori et al., 2022).
Nucleophilic Substitution Studies : Tanaka et al. (1981) conducted studies on the nucleophilic substitution of methyl 5-nitro-2-furancarboxylate, leading to the preparation of methyl 5-phenoxy-2-furamarboxylates, which are significant in organic synthesis (Tanaka et al., 1981).
Antimicrobial Activities : Dias et al. (2015) produced a new carboxylic acid, 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid, and explored its antimicrobial activities, providing insights into potential pharmaceutical applications (Dias et al., 2015).
Bio-Based Furan Derivatives : Wen et al. (2020) reported on the improved synthesis of various furan carboxylic acids using a substrate adaptation strategy, showing the potential of these compounds in the polymer and fine chemical industries (Wen et al., 2020).
Anti-Tobacco Mosaic Virus Activities : Yang et al. (2016) isolated new furan-2-carboxylic acids from Nicotiana tabacum leaves and tested their anti-Tobacco Mosaic Virus activities, highlighting their potential use in agriculture and plant protection (Yang et al., 2016).
properties
IUPAC Name |
5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO6/c13-9-3-1-7(14(17)18)5-11(9)19-6-8-2-4-10(20-8)12(15)16/h1-5H,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVKGMGYFKJJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194327 | |
Record name | 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832740-21-3 | |
Record name | 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832740-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.